2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile 2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC17667985
InChI: InChI=1S/C8H11N/c9-2-1-6-3-7-5-8(7)4-6/h6-8H,1,3-5H2
SMILES:
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile

CAS No.:

Cat. No.: VC17667985

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

2-{Bicyclo[3.1.0]hexan-3-yl}acetonitrile -

Specification

Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name 2-(3-bicyclo[3.1.0]hexanyl)acetonitrile
Standard InChI InChI=1S/C8H11N/c9-2-1-6-3-7-5-8(7)4-6/h6-8H,1,3-5H2
Standard InChI Key BCDPVTLXAFHURL-UHFFFAOYSA-N
Canonical SMILES C1C(CC2C1C2)CC#N

Introduction

Chemical Structure and Stereochemical Features

The bicyclo[3.1.0]hexane core consists of a six-membered ring system with a bridging cyclopropane moiety, creating a strained, fused bicyclic architecture. The acetonitrile substituent (–CH₂CN) at the 3-position introduces both steric and electronic effects, influencing reactivity and intermolecular interactions. Key structural parameters include:

  • Bridgehead Strain: The fused cyclopropane imposes significant angle strain, enhancing the compound’s reactivity in ring-opening or functionalization reactions .

  • Stereoelectronic Effects: The nitrile group’s electron-withdrawing nature polarizes adjacent bonds, facilitating nucleophilic attacks at the α-carbon .

X-ray crystallography of analogous bicyclo[3.1.0]hexane derivatives reveals bond lengths of approximately 1.54 Å for bridgehead C–C bonds and 1.46 Å for cyclopropane C–C bonds, consistent with heightened strain .

Synthetic Methodologies

StepReagents/ConditionsYieldDiastereoselectivity
CyclopropanationEt₃Al, LiHMDS, –60°C, 1 h86%High
Nitrile IntroductionTi(OiPr)₄, TMSCN, –10°C to 0°C, 2 h75%>20:1 dr

(3 + 2) Annulation of Cyclopropenes

Recent advances employ photoredox-catalyzed (3 + 2) annulation between cyclopropenes and aminocyclopropanes to construct bicyclo[3.1.0]hexanes . This method offers convergent access to all-carbon quaternary centers, critical for the target compound’s stereochemical complexity:

  • Reaction Setup: Irradiation with blue LEDs in the presence of an iridium catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆) enables radical-mediated coupling.

  • Scope: Difluorocyclopropenes yield products with >95% diastereomeric excess (de), suggesting applicability to nitrile-functionalized analogs .

Physicochemical Properties

While direct data for 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile are scarce, inferences from related compounds reveal:

  • Solubility: Expected to be moderate in polar aprotic solvents (e.g., acetonitrile, DMF) due to the nitrile group’s polarity.

  • Stability: The strained bicyclic core may predispose the compound to thermal or acid-catalyzed decomposition. Storage under inert atmosphere at –20°C is advisable.

  • Spectroscopic Signatures:

    • IR: Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

    • ¹H NMR: Bridgehead protons resonate at δ 1.2–1.8 ppm (doublet of doublets), while cyclopropane protons appear upfield (δ 0.8–1.1 ppm) .

Applications in Medicinal Chemistry

Bicyclo[3.1.0]hexane derivatives are prized as conformationally restricted scaffolds in drug discovery. The nitrile group in 2-{bicyclo[3.1.0]hexan-3-yl}acetonitrile serves dual roles:

  • Pharmacophore Integration: Nitriles often act as bioisosteres for carboxylic acids or carbonyl groups, enhancing metabolic stability .

  • CNS-Targeted Therapies: Analogous compounds (e.g., metabotropic glutamate receptor modulators) demonstrate efficacy in treating neurological disorders such as epilepsy and Parkinson’s disease .

Case Study: The hydrochloride salt of (+)-(1R,2S,5S,6S)-2-amino-6-fluoro-4-oxobicyclo[3.1.0]hexane-2,6-dicarboxylic acid, synthesized via similar routes, advanced to preclinical trials for schizophrenia .

Challenges and Future Directions

  • Stereocontrol: Achieving enantioselectivity in nitrile-bearing bicyclo[3.1.0]hexanes remains challenging. Asymmetric catalysis using chiral Lewis acids (e.g., Sc(OTf)₃) warrants exploration .

  • Scalability: Photoredox methods require optimization for industrial-scale production, particularly in minimizing catalyst loading and reaction times.

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